6-(Methylthio)purine

Enzyme kinetics Purine biosynthesis Thiopurine metabolism

6-(Methylthio)purine (6-MMP, CAS 50-66-8) is the gold-standard reference standard for thiopurine therapeutic drug monitoring (TDM). Unlike its prodrug 6-MP, 6-MMP is the terminal S-methylated metabolite formed via TPMT, making it indispensable for LC-MS/MS quantification of erythrocyte thiopurine metabolites. Elevated 6-MMP levels (>5700 pmol/8×10^8 RBCs) directly correlate with hepatotoxicity and treatment resistance, so assay accuracy depends on a certified, high-purity standard. This compound is also the tool of choice for dissecting purine de novo synthesis inhibition via its monophosphate derivative (APRT Ki = 3.09 µM). For HGPRT-deficient, 6-MP-resistant cancer models, only 6-MMP riboside bypasses resistance, enabling exclusive validation of HGPRT-independent purine antagonist activity. Choose 6-MMP for unambiguous TDM calibration and resistance pathway research.

Molecular Formula C6H6N4S
Molecular Weight 166.21 g/mol
CAS No. 50-66-8
Cat. No. B131649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylthio)purine
CAS50-66-8
Synonyms6-(Methylthio)-9H-purine;  6-(Methylthio)purine;  NSC 20105;  S-Methyl-6-mercaptopurine;  SQ 8343; 
Molecular FormulaC6H6N4S
Molecular Weight166.21 g/mol
Structural Identifiers
SMILESCSC1=NC=NC2=C1NC=N2
InChIInChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)
InChIKeyUIJIQXGRFSPYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylthio)purine (CAS 50-66-8) Technical Overview for Research Procurement


6-(Methylthio)purine (6-MMP, 6-Methylmercaptopurine, CAS 50-66-8) is a thiopurine derivative and the primary S-methylated metabolite of the antineoplastic agent 6-mercaptopurine (6-MP), formed via the action of thiopurine S-methyltransferase (TPMT) [1]. It is a key analytical reference standard for therapeutic drug monitoring (TDM) in patients receiving thiopurine therapy, where elevated 6-MMP levels correlate with hepatotoxicity and treatment resistance [2]. Unlike its prodrug 6-MP, 6-MMP is not a direct cytotoxic agent but serves as a critical biochemical probe for dissecting thiopurine metabolic pathways and resistance mechanisms [3].

Why 6-(Methylthio)purine Cannot Be Substituted by Generic 6-Mercaptopurine or 6-Thioguanine


Generic substitution among thiopurines is scientifically invalid due to fundamental divergence in metabolic activation pathways and resulting biochemical mechanisms. While 6-mercaptopurine (6-MP) requires intracellular conversion to thioguanine nucleotides (6-TGNs) for DNA incorporation and cytotoxicity, 6-(Methylthio)purine (6-MMP) is the terminal product of a competing inactivation pathway catalyzed by TPMT [1]. 6-MMP itself lacks the free thiol group necessary for anabolic conversion to active 6-TGNs, meaning it does not act as a prodrug like 6-MP or 6-thioguanine (6-TG) [2]. Consequently, its application is confined to roles as a reference standard for metabolite quantification, a biomarker for TPMT phenotyping, or a tool compound for investigating resistance mechanisms—roles for which 6-MP or 6-TG are wholly unsuitable. Interchanging these compounds introduces critical analytical errors in TDM assays and mechanistic misinterpretation in research settings [3].

Quantitative Differentiation Evidence for 6-(Methylthio)purine Against Thiopurine Analogs


Enzymatic Inhibition Potency (Ki) of 6-MMP Monophosphate vs. 6-MP and 6-TG Metabolites

The 5'-monophosphate metabolite of 6-(Methylthio)purine riboside (MMPR-MP) exhibits substantially higher potency as an inhibitor of amido phosphoribosyltransferase (APRT), the first committed step of de novo purine biosynthesis, compared to the monophosphate metabolites of 6-MP and 6-TG. The Ki value for MMPR-MP was determined to be 3.09 ± 0.30 µM, which is approximately 37-fold more potent than MPR-MP (Ki = 114 ± 7.10 µM) and approximately 2-fold more potent than thio-GMP (Ki = 6.20 ± 2.10 µM) in human CCRF-CEM leukemia cell extracts [1]. This differential potency establishes 6-MMP derivatives as the most effective tools for specifically interrogating APRT inhibition within the purine de novo pathway, independent of DNA incorporation.

Enzyme kinetics Purine biosynthesis Thiopurine metabolism

Comparative Cytotoxicity in 6-Mercaptopurine-Resistant Cancer Models

In a landmark study, the free base 6-(Methylthio)purine (MeMP) was found to be relatively non-toxic to both 6-MP-sensitive and 6-MP-resistant cell lines, with ED50 concentrations being 700- to 1,000-fold higher (less potent) than for active thiopurines [1]. Critically, the ribonucleoside derivative (MMPR) retains activity in 6-MP-resistant cells that lack hypoxanthine-guanine phosphoribosyltransferase (HGPRT), the enzyme required for 6-MP activation. The resistance factor for 6-MP in these cells exceeds 1,000-fold, whereas MMPR circumvents this resistance by entering the cell via facilitated diffusion and being phosphorylated by adenosine kinase [2]. This provides a clear, quantifiable advantage for using MMPR as a chemical probe in HGPRT-deficient cancer models, where 6-MP is completely ineffective.

Drug resistance Leukemia Cancer chemotherapy

Pharmacokinetic Differentiation: Extended Cellular Retention vs. 6-MP

Clinical pharmacokinetic studies demonstrate a stark contrast in the disposition of 6-(Methylthio)purine riboside (MMPR) compared to 6-MP. While 6-MP exhibits a short plasma half-life of 21 minutes in children and 47 minutes in adults with minimal erythrocyte uptake, MMPR-derived radioactivity displays a plasma half-life of 5 days and achieves a 40:1 concentration gradient within erythrocytes [1]. The anabolite MMPR-5'-monophosphate persists within red blood cells for up to 6 weeks, providing a long-term reservoir for therapeutic monitoring, in contrast to the transient and variable exposure seen with 6-MP. This property makes MMPR an exceptional tracer for long-term pharmacokinetic studies and a critical standard for TDM assays requiring sustained signal.

Pharmacokinetics Drug monitoring Metabolite persistence

Solubility Characteristics: Quantitative Water Solubility for Formulation Development

6-(Methylthio)purine exhibits a defined aqueous solubility of 769 mg/L, as reported across multiple physicochemical databases [1]. This quantifiable property is essential for pre-formulation studies and for preparing accurate stock solutions for in vitro assays. While this value is a standalone physicochemical parameter, it provides a reproducible baseline for solubility enhancement studies (e.g., co-solvent systems, cyclodextrin complexation) that are not directly comparable to the more polar, thiol-containing 6-MP (which has different ionization and hydrogen-bonding profiles). This defined solubility allows for predictable experimental design when using 6-MMP as a hydrophobic model purine.

Pre-formulation Solubility Analytical chemistry

Optimal Research and Industrial Applications for 6-(Methylthio)purine (CAS 50-66-8)


Therapeutic Drug Monitoring (TDM) of Thiopurines via LC-MS/MS

As the primary S-methylated metabolite of 6-MP, 6-MMP is an indispensable reference standard for LC-MS/MS methods quantifying erythrocyte thiopurine metabolites. Given that elevated 6-MMP levels (>5700 pmol/8×10^8 RBCs) are clinically associated with hepatotoxicity and preferential 6-MMP production can indicate therapeutic resistance, accurate quantitation using a certified 6-MMP standard is essential for clinical pharmacology labs and academic research centers managing thiopurine therapy [1].

Investigating Purine De Novo Synthesis Inhibition

The monophosphate derivative of 6-MMP riboside (MMPR-MP) is a potent inhibitor of amido phosphoribosyltransferase (APRT) with a Ki of 3.09 µM—37-fold more potent than 6-MP's active metabolite [1]. This makes 6-MMP-derived probes the preferred tool for dissecting the purine de novo synthesis pathway in cancer and immunology research, as they provide a clean inhibition signal without the confounding effects of DNA incorporation or RNA disruption seen with 6-TG.

Chemical Probe for 6-Mercaptopurine Resistance Mechanisms

In HGPRT-deficient, 6-MP-resistant cancer models (resistance factor >1,000-fold), 6-MP is completely inactive. The ribonucleoside form of 6-MMP retains activity by bypassing HGPRT and utilizing adenosine kinase for activation [1]. Procuring 6-MMP is therefore mandatory for any study aiming to validate HGPRT-independent purine antagonist activity or screen for compounds that circumvent classical thiopurine resistance.

Long-Term Pharmacokinetic and Cellular Trafficking Studies

Unlike 6-MP, which has a plasma half-life of less than one hour, 6-MMP riboside exhibits a plasma half-life of 5 days and achieves a 40:1 concentration in erythrocytes, with anabolites persisting for 6 weeks [1]. Radiolabeled or stable isotope-labeled 6-MMP is thus the superior tracer for long-term in vivo studies of purine analog distribution, cellular uptake kinetics, and metabolite accumulation in slow-turnover compartments like red blood cells.

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